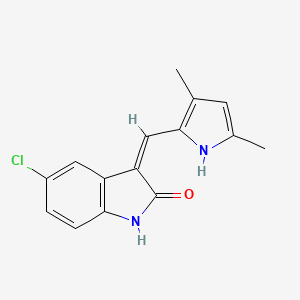

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

Übersicht

Beschreibung

SU5614 ist ein potenter, zellpermeabler, reversibler, ATP-kompetitiver und selektiver Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors (VEGFR) und des plättchenabhängigen Wachstumsfaktorrezeptors (PDGFR) Tyrosinkinasen . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine Auswirkungen auf verschiedene zelluläre Prozesse zu untersuchen, insbesondere im Zusammenhang mit der Krebsforschung .

Herstellungsmethoden

Die Synthese von SU5614 umfasst mehrere Schritte, beginnend mit der Herstellung der Indolinon-Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Indolinon-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Indolinonrings.

Einführung der Pyrrol-Einheit: Der Pyrrolring wird durch eine Kondensationsreaktion mit dem Indolinon-Kern eingeführt.

Chlorierung: Der letzte Schritt beinhaltet die Chlorierung der Indolinon-Pyrrol-Verbindung, um SU5614 zu erhalten.

Industrielle Produktionsmethoden für SU5614 sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die Großproduktion.

Chemische Reaktionsanalyse

SU5614 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: SU5614 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Indolinon-Kern oder die Pyrrol-Einheit modifizieren.

Substitution: Das Chloratom in SU5614 kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

SU5614 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: SU5614 wird verwendet, um seine Auswirkungen auf die Proliferation und Apoptose von Krebszellen zu untersuchen.

Signaltransduktionsstudien: Forscher verwenden SU5614, um die Signalwege zu untersuchen, die durch VEGFR und PDGFR vermittelt werden, die für das Zellwachstum und das Überleben von entscheidender Bedeutung sind.

Arzneimittelentwicklung: SU5614 dient als Leitverbindung für die Entwicklung neuer Tyrosinkinasen-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.

Wirkmechanismus

SU5614 übt seine Wirkung aus, indem es die Kinaseaktivität von VEGFR und PDGFR hemmt. Es bindet an die ATP-Bindungsstelle dieser Rezeptoren und verhindert deren Autophosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege . Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion der Apoptose in Krebszellen . Die primären molekularen Ziele von SU5614 sind die VEGFR- und PDGFR-Tyrosinkinasen, und es beeinflusst auch den FLT3-Rezeptor in AML-Zellen .

Vorbereitungsmethoden

The synthesis of SU5614 involves several steps, starting with the preparation of the core indolinone structure. The synthetic route typically includes the following steps:

Formation of the indolinone core: This involves the cyclization of an appropriate precursor to form the indolinone ring.

Introduction of the pyrrole moiety: The pyrrole ring is introduced through a condensation reaction with the indolinone core.

Chlorination: The final step involves the chlorination of the indolinone-pyrrole compound to yield SU5614.

Industrial production methods for SU5614 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

SU5614 undergoes several types of chemical reactions, including:

Oxidation: SU5614 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the indolinone core or the pyrrole moiety.

Substitution: The chlorine atom in SU5614 can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C15H13ClN2O

- Molecular Weight : 272.73 g/mol

- CAS Number : 1055412-47-9

- IUPAC Name : 5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

The structure features a chlorinated indolinone core substituted with a pyrrole-derived side chain, which contributes to its biological activity.

Antitumor Activity

SU5614 is primarily recognized for its role as a FMS-like tyrosine kinase 3 (FLT3) inhibitor . It has shown promise in the treatment of acute myeloid leukemia (AML) by inhibiting FLT3 signaling pathways that are often mutated in this cancer type. In vitro studies have demonstrated that SU5614 can induce growth arrest and apoptosis in FLT3-expressing leukemia cell lines such as Kasumi-1 and UT-7 by disrupting the stem cell factor (SCF)-induced activation of c-KIT signaling pathways .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The compound acts as a selective antagonist of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. This inhibition is crucial for preventing angiogenesis—the formation of new blood vessels—which is a key process in tumor growth and metastasis. Studies have indicated that SU5614 effectively reduces tumor vascularization in animal models .

Case Study 1: Acute Myeloid Leukemia Treatment

In a study published in Blood Cancer Journal, researchers evaluated the efficacy of SU5614 in combination with standard chemotherapy agents in AML patients with FLT3 mutations. The results indicated improved overall survival rates and reduced relapse rates compared to traditional therapies alone, highlighting the compound's potential as a targeted therapy .

Case Study 2: In Vivo Tumor Models

A preclinical study investigated the effect of SU5614 on tumor growth in xenograft models of human cancer. The administration of SU5614 resulted in significant tumor shrinkage and decreased metastatic spread, further supporting its role as an effective anti-cancer agent targeting multiple pathways involved in tumor progression .

Wirkmechanismus

SU5614 exerts its effects by inhibiting the kinase activity of VEGFR and PDGFR. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The primary molecular targets of SU5614 are the VEGFR and PDGFR tyrosine kinases, and it also affects the FLT3 receptor in AML cells .

Vergleich Mit ähnlichen Verbindungen

SU5614 ist strukturell mit anderen Indolinon-basierten Tyrosinkinasen-Inhibitoren verwandt, wie z. B. SU5416 und SU11248. Im Vergleich zu diesen Verbindungen hat SU5614 eine höhere Selektivität für VEGFR und PDGFR . Darüber hinaus wurde gezeigt, dass SU5614 gegen FLT3-Mutationen in AML-Zellen wirksam ist, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Leukämieform macht .

Ähnliche Verbindungen

SU5416: Ein weiterer Indolinon-basierter Tyrosinkinasen-Inhibitor mit Aktivität gegen VEGFR und PDGFR.

SU11248: Ein multi-gezielter Tyrosinkinasen-Inhibitor mit Aktivität gegen VEGFR, PDGFR und FLT3.

Die einzigartige Selektivität und Potenz von SU5614 machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung, insbesondere in den Bereichen der Krebsbiologie und Signaltransduktion.

Biologische Aktivität

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, commonly referred to as SU5614, is a compound of significant interest due to its biological activity as a vascular endothelial growth factor receptor (VEGFR) antagonist. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₁₃ClN₂O

- Molecular Weight : 272.73 g/mol

- IUPAC Name : (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

- CAS Number : 1055412-47-9

SU5614 functions primarily as a protein tyrosine kinase inhibitor , specifically targeting the VEGF receptor and platelet-derived growth factor (PDGF) receptor tyrosine kinases. These receptors are crucial in mediating angiogenesis and tumor growth. By inhibiting these pathways, SU5614 can potentially limit tumor proliferation and metastasis.

1. Antitumor Activity

Research indicates that SU5614 exhibits potent antitumor effects by inhibiting angiogenesis, a process essential for tumor growth. In vitro studies have demonstrated its ability to reduce cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

2. Inhibition of Vascular Endothelial Growth Factor

As a VEGFR antagonist, SU5614 disrupts the signaling pathways that promote endothelial cell proliferation and migration. This inhibition is critical in preventing the formation of new blood vessels that supply nutrients to tumors .

3. FLT3 Inhibition

Additionally, SU5614 has been recognized as a selective inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). This inhibition can lead to reduced survival of FLT3-dependent leukemic cells, presenting a potential therapeutic avenue for AML patients .

Case Studies and Experimental Data

A variety of studies have evaluated the efficacy of SU5614:

Eigenschaften

IUPAC Name |

5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBQNZICMYZIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145213 | |

| Record name | 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186611-56-3, 1055412-47-9 | |

| Record name | 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186611-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU5614 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 186611-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.